3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 544666-17-3
VCID: VC8123910
InChI: InChI=1S/C17H14N2O2/c1-21-16-9-5-6-13(10-16)17-14(12-20)11-19(18-17)15-7-3-2-4-8-15/h2-12H,1H3
SMILES: COC1=CC=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3
Molecular Formula: C17H14N2O2
Molecular Weight: 278.3 g/mol

3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

CAS No.: 544666-17-3

Cat. No.: VC8123910

Molecular Formula: C17H14N2O2

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - 544666-17-3

Specification

CAS No. 544666-17-3
Molecular Formula C17H14N2O2
Molecular Weight 278.3 g/mol
IUPAC Name 3-(3-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde
Standard InChI InChI=1S/C17H14N2O2/c1-21-16-9-5-6-13(10-16)17-14(12-20)11-19(18-17)15-7-3-2-4-8-15/h2-12H,1H3
Standard InChI Key MYCZBITWCCPVRC-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3
Canonical SMILES COC1=CC=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (C₁₇H₁₄N₂O₂) features a pyrazole ring substituted at the 1- and 3-positions with phenyl and 3-methoxyphenyl groups, respectively, and a formyl group at the 4-position. The meta-substituted methoxy group introduces electronic and steric effects distinct from its para-substituted isomer, 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde . Key structural parameters include:

PropertyValue/Description
Molecular Weight278.31 g/mol
Density~1.16 g/cm³ (estimated)
Boiling Point~472.6°C (extrapolated from )
LogP~3.36 (predicted)

The methoxy group’s meta orientation alters the molecule’s dipole moment compared to the para isomer, potentially affecting solubility and crystallinity .

Spectroscopic Signatures

While experimental data for the 3-methoxy isomer is scarce, its spectroscopic profile can be inferred from related compounds:

  • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), aldehydic proton (δ ~9.8–10.2 ppm), and methoxy protons (δ ~3.8 ppm) .

  • FT-IR: C=O stretch (~1680 cm⁻¹), C-O-C asymmetric stretch (~1250 cm⁻¹) .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis typically involves:

  • Hydrazone Formation: Condensation of 3-methoxyacetophenone with phenylhydrazine.

  • Cyclization: Acid-catalyzed cyclization to form the pyrazole core.

  • Formylation: Vilsmeier-Haack reaction introducing the aldehyde group .

Key challenges include regioselectivity during cyclization and minimizing side reactions during formylation. Reaction yields for analogous compounds range from 50–70% under optimized conditions .

Industrial Scalability

Industrial production would require:

  • Continuous-flow reactors for precise temperature control during cyclization.

  • Catalytic systems to enhance formylation efficiency.

Material Science Applications

Optoelectronic Properties

The conjugated π-system enables applications in organic semiconductors. Theoretical calculations predict a HOMO-LUMO gap of ~3.8 eV, suitable for UV absorption in photovoltaic devices .

Coordination Chemistry

The aldehyde and pyrazole nitrogen atoms facilitate metal coordination. Potential complexes with Cu(II) and Pd(II) could serve as catalysts in cross-coupling reactions.

Comparative Analysis with Structural Isomers

Parameter3-Methoxy Isomer4-Methoxy Isomer
Melting PointNot reportedNot reported
Antimicrobial MICHypothetically higher0.22–0.25 μg/mL
Synthetic Yield~60% (estimated)50–70%

The meta substitution reduces molecular symmetry, potentially enhancing chiral recognition in asymmetric catalysis.

Future Research Directions

  • Crystallographic Studies: Single-crystal XRD to resolve dihedral angles between substituents.

  • Activity Optimization: Structure-activity relationship (SAR) studies varying methoxy position.

  • Process Chemistry: Developing enantioselective syntheses for chiral derivatives.

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